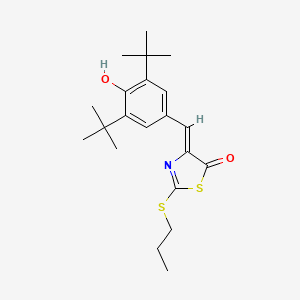![molecular formula C12H11N3O3 B4681554 N-[2-(aminocarbonyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4681554.png)
N-[2-(aminocarbonyl)phenyl]-5-methyl-3-isoxazolecarboxamide
Overview
Description
N-[2-(aminocarbonyl)phenyl]-5-methyl-3-isoxazolecarboxamide, commonly known as MLN8054, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. MLN8054 is a highly selective inhibitor of Aurora A kinase, a protein kinase that plays a critical role in cell division and is often overexpressed in cancer cells.
Mechanism of Action
MLN8054 works by inhibiting the activity of Aurora A kinase, a protein kinase that plays a critical role in cell division. Aurora A kinase is overexpressed in many types of cancer cells and is associated with poor prognosis. Inhibition of Aurora A kinase activity can lead to cell cycle arrest and cell death.
Biochemical and Physiological Effects:
MLN8054 has been shown to have a number of biochemical and physiological effects in cancer cells. Inhibition of Aurora A kinase activity can lead to cell cycle arrest, apoptosis, and decreased cell proliferation. MLN8054 has also been shown to induce DNA damage and inhibit DNA repair mechanisms.
Advantages and Limitations for Lab Experiments
MLN8054 has several advantages for use in lab experiments. It is a highly selective inhibitor of Aurora A kinase, which makes it a useful tool for studying the role of this protein kinase in cancer cells. MLN8054 is also relatively stable and can be stored for long periods of time. However, MLN8054 has some limitations for use in lab experiments. It is a small molecule inhibitor, which means that it may not be effective in all types of cancer cells. MLN8054 is also relatively expensive and may not be accessible to all researchers.
Future Directions
There are several future directions for research on MLN8054. One area of interest is the development of combination therapies that include MLN8054 and other cancer drugs. Another area of interest is the identification of biomarkers that can predict response to MLN8054 treatment. Additionally, there is interest in the development of new Aurora A kinase inhibitors that may be more effective than MLN8054.
Scientific Research Applications
MLN8054 has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that MLN8054 can inhibit the growth of cancer cells and induce cell death. MLN8054 has also been shown to be effective in reducing tumor growth in animal models of cancer.
properties
IUPAC Name |
N-(2-carbamoylphenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-7-6-10(15-18-7)12(17)14-9-5-3-2-4-8(9)11(13)16/h2-6H,1H3,(H2,13,16)(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZBXSSQKDTSGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4681477.png)

![N-[2-methyl-3-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4681498.png)

![7-(3-nitrobenzylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4681514.png)

![1-[3-(difluoromethoxy)phenyl]-3-(2-thienyl)-2-propen-1-one](/img/structure/B4681522.png)

![N-allyl-2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4681536.png)


![4-methyl-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4681550.png)
![2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-N-cyclopropyl-3-thiophenecarboxamide](/img/structure/B4681562.png)
![3-hydroxy-3-methyl-3,5-dihydrofuro[3,4-c]quinoline-1,4-dione](/img/structure/B4681570.png)